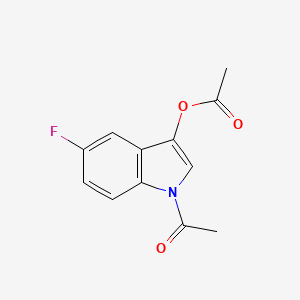![molecular formula C19H14N4O B8486442 N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8486442.png)
N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method includes the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly approach.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and ensuring safety and cost-effectiveness in the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like TBHP and I2 are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds are also derived from imidazo[1,2-a]pyridine and exhibit similar chemical properties.
Uniqueness
N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C19H14N4O |
|---|---|
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H14N4O/c24-19(21-15-6-2-1-3-7-15)17-13-23-12-14(9-10-18(23)22-17)16-8-4-5-11-20-16/h1-13H,(H,21,24) |
Clave InChI |
VMCCGRKQGHMWMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CN3C=C(C=CC3=N2)C4=CC=CC=N4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Amino-4-chloropyridin-3-yl)oxy]-5-chlorobenzonitrile](/img/structure/B8486378.png)

![4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenol](/img/structure/B8486383.png)





![3-Quinolinecarboxylic acid,7-[3-(aminomethyl)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-](/img/structure/B8486431.png)



